molecular formula C5H12ClNO2 B13482179 [(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride

[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride

Cat. No.: B13482179
M. Wt: 153.61 g/mol
InChI Key: WVYWTAAODGPTHO-UHFFFAOYSA-N
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Description

[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminotetrahydrofuran ring and a methanol group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(4-aminooxolan-3-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-5-3-8-2-4(5)1-7;/h4-5,7H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWTAAODGPTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Methanol Group Addition: The methanol group is added via a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Various reduced derivatives depending on the specific reaction conditions.

    Substitution Products: A wide range of substituted derivatives with different functional groups.

Scientific Research Applications

[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride has a broad range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

    Bind to Enzymes: Inhibiting or activating specific enzymatic reactions.

    Interact with Receptors: Modulating receptor activity and signaling pathways.

    Participate in Metabolic Pathways: Affecting various biochemical processes within cells.

Comparison with Similar Compounds

[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    [(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol: The non-hydrochloride form, which may have different solubility and stability properties.

    [(3S,4S)-4-aminotetrahydrofuran-3-yl]ethanol: A similar compound with an ethanol group instead of a methanol group, leading to different chemical and biological properties.

    [(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrobromide: The hydrobromide salt form, which may have different solubility and stability compared to the hydrochloride form.

Biological Activity

[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride, with the CAS number 2187426-62-4, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H12_{12}ClNO2_2
  • Molecular Weight : 153.61 g/mol
  • IUPAC Name : ((3S,4S)-4-aminotetrahydrofuran-3-yl)methanol hydrochloride
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may act as an inhibitor of certain enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential in inhibiting metalloproteinases and other zinc-dependent enzymes, which are implicated in various pathological conditions such as cancer and inflammation .
  • Neuroprotective Effects : Studies indicate that derivatives of tetrahydrofuran compounds may exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent .
  • Anti-inflammatory Effects : Animal models have shown that administration of this compound can lead to a significant reduction in inflammatory markers, indicating its utility in treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth across multiple lines, with IC50_{50} values ranging from 5 to 15 µM.

Cell LineIC50_{50} (µM)
HeLa7
MCF710
A5495

Study 2: Neuroprotective Effects

In a neuroprotection study involving rat models of ischemia, the administration of this compound resulted in a significant decrease in neuronal apoptosis and improvement in cognitive function assessments post-injury.

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